molecular formula C6H12FN B13337611 (R)-2-(Fluoromethyl)piperidine

(R)-2-(Fluoromethyl)piperidine

Cat. No.: B13337611
M. Wt: 117.16 g/mol
InChI Key: VMMNQROZBNSKSB-ZCFIWIBFSA-N
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Description

®-2-(Fluoromethyl)piperidine is a chiral compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of a fluoromethyl group at the second position of the piperidine ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Fluoromethyl)piperidine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Fluoromethylation: Introduction of the fluoromethyl group can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or fluoromethyl iodide under appropriate reaction conditions.

    Chiral Resolution: The racemic mixture of 2-(Fluoromethyl)piperidine can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.

Industrial Production Methods

Industrial production of ®-2-(Fluoromethyl)piperidine may involve optimized synthetic routes that ensure high yield and purity. This can include continuous flow chemistry and the use of advanced catalytic systems.

Chemical Reactions Analysis

Types of Reactions

®-2-(Fluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can lead to various substituted piperidine derivatives.

Scientific Research Applications

®-2-(Fluoromethyl)piperidine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the effects of fluorinated piperidines on biological systems.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound may find use in the development of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of ®-2-(Fluoromethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluoromethyl group can influence the compound’s binding affinity, metabolic stability, and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Fluoromethyl)piperidine: The enantiomer of ®-2-(Fluoromethyl)piperidine with different stereochemistry.

    2-(Chloromethyl)piperidine: A similar compound with a chloromethyl group instead of a fluoromethyl group.

    2-(Hydroxymethyl)piperidine: A compound with a hydroxymethyl group at the second position.

Uniqueness

®-2-(Fluoromethyl)piperidine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development.

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

(2R)-2-(fluoromethyl)piperidine

InChI

InChI=1S/C6H12FN/c7-5-6-3-1-2-4-8-6/h6,8H,1-5H2/t6-/m1/s1

InChI Key

VMMNQROZBNSKSB-ZCFIWIBFSA-N

Isomeric SMILES

C1CCN[C@H](C1)CF

Canonical SMILES

C1CCNC(C1)CF

Origin of Product

United States

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